3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine
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Overview
Description
3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine is an organic compound that features a thiazolidine ring substituted with a 3,4-dimethylphenylsulfonyl group and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-(4-methoxyphenyl)thiazolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its sulfonyl and thiazolidine moieties .
Comparison with Similar Compounds
Similar Compounds
- 3-((3,4-Dimethylphenyl)sulfonyl)-2-phenylthiazolidine
- 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-chlorophenyl)thiazolidine
- 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine
Uniqueness
3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine is unique due to the presence of both the 3,4-dimethylphenylsulfonyl and 4-methoxyphenyl groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-2-(4-methoxyphenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-13-4-9-17(12-14(13)2)24(20,21)19-10-11-23-18(19)15-5-7-16(22-3)8-6-15/h4-9,12,18H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUYAXHWMXWNCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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